molecular formula C15H15ClN2O B7500850 4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide

4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide

Cat. No. B7500850
M. Wt: 274.74 g/mol
InChI Key: LMLAHEAXOKBXBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as CMMP, and it is a potent inhibitor of the protein kinase, cyclin-dependent kinase 4 (CDK4). CDK4 is a crucial regulator of the cell cycle, and its inhibition has been shown to have therapeutic potential in various types of cancer.

Mechanism of Action

The mechanism of action of CMMP involves the inhibition of 4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide activity. 4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide is a protein kinase that plays a crucial role in the G1 phase of the cell cycle. It phosphorylates and activates the retinoblastoma protein (RB), which allows cells to progress through the cell cycle. Inhibition of 4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide activity by CMMP leads to the accumulation of hypophosphorylated RB, which arrests cells in the G1 phase and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
CMMP has been shown to have significant biochemical and physiological effects. In cancer cells, CMMP induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth and metastasis. CMMP has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, CMMP has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

CMMP has several advantages for lab experiments. It is a potent and selective inhibitor of 4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide, making it a valuable tool for studying the role of 4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide in cancer and other diseases. CMMP is also water-soluble, making it easy to prepare and administer in cell culture and animal models. However, CMMP has limitations in terms of its stability and solubility in vivo, which may affect its efficacy in clinical settings.

Future Directions

For the study of CMMP include the development of more potent and selective 4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide inhibitors, investigation of the role of 4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide in other diseases, and the use of CMMP in combination with other therapies.

Synthesis Methods

The synthesis of CMMP involves a series of chemical reactions that begin with the reaction of 2-chloronicotinic acid with thionyl chloride to form 2-chloronicotinoyl chloride. This intermediate is then reacted with N-methyl-N-[(2-methylphenyl)methyl]amine in the presence of triethylamine to form the final product, CMMP. The synthesis of CMMP has been optimized to produce high yields and purity, making it suitable for scientific research.

Scientific Research Applications

CMMP has been extensively studied for its therapeutic potential in cancer treatment. 4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide is a key regulator of the cell cycle, and its overexpression has been associated with various types of cancer, including breast, lung, and pancreatic cancer. CMMP has been shown to inhibit 4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide activity, leading to cell cycle arrest and apoptosis in cancer cells. In preclinical studies, CMMP has demonstrated efficacy in inhibiting tumor growth and metastasis in various cancer models.

properties

IUPAC Name

4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O/c1-11-5-3-4-6-12(11)10-18(2)15(19)14-9-13(16)7-8-17-14/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLAHEAXOKBXBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN(C)C(=O)C2=NC=CC(=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide

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